molecular formula C5H6F3N3O B2851503 4-Amino-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol CAS No. 2168106-23-6

4-Amino-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol

Cat. No.: B2851503
CAS No.: 2168106-23-6
M. Wt: 181.118
InChI Key: IAHNAIRIYNATSB-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is a pyrazole derivative characterized by a hydroxyl group at position 3, an amino group at position 4, a methyl group at position 1, and a trifluoromethyl (CF₃) group at position 5. This compound is of significant interest in medicinal and agrochemical research due to the trifluoromethyl group's ability to enhance lipophilicity, metabolic stability, and bioavailability . Its structural framework allows for diverse functionalization, making it a versatile intermediate in synthesizing bioactive molecules .

Properties

IUPAC Name

4-amino-2-methyl-3-(trifluoromethyl)-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c1-11-3(5(6,7)8)2(9)4(12)10-11/h9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHNAIRIYNATSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C4H5F3N3OC_4H_5F_3N_3O. Its structure features a pyrazole ring with an amino group and a trifluoromethyl group, which are critical for its biological activity. The presence of the trifluoromethyl group often enhances the pharmacological properties of organic compounds by improving their metabolic stability and bioavailability.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with a similar pyrazole structure demonstrated antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds were found to induce apoptosis and inhibit cell cycle progression at low concentrations (e.g., 2.5 µM) through mechanisms involving caspase activation and microtubule destabilization .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, pyrazole derivatives are noted for their anti-inflammatory properties. They may inhibit key inflammatory pathways and cytokine production, providing a basis for their use in treating inflammatory diseases. The exact mechanisms of action for this compound in inflammation require further investigation.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving hydrazine derivatives and trifluoroacetyl compounds. A notable method involves reacting ethyl 4,4,4-trifluoroacetate with methylhydrazine under controlled conditions to yield the desired compound with high selectivity .

Study on Anticancer Activity

In a recent study, researchers synthesized several pyrazole derivatives and evaluated their effects on cancer cell lines. Among these, compounds similar to this compound were shown to significantly inhibit cancer cell proliferation and induce apoptosis at concentrations as low as 1 µM .

Mechanistic Insights

Molecular modeling studies suggest that the trifluoromethyl group enhances binding affinity to target proteins involved in tumor growth regulation. This interaction is crucial for designing more potent derivatives with improved therapeutic profiles .

Scientific Research Applications

Pharmaceutical Applications

  • Inhibitors of Enzymes :
    • This compound has been explored as a potential inhibitor of various enzymes, including p38 MAP kinase, which is involved in inflammatory responses. The design and synthesis of derivatives have shown promising results in selectivity and potency against this target .
  • Antidiabetic Agents :
    • Research indicates that derivatives of 4-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol can act as DPP-4 inhibitors, which are crucial for managing Type 2 diabetes by regulating blood glucose levels . These compounds exhibit favorable pharmacokinetic profiles and low toxicity.
  • Antimicrobial Activity :
    • Studies have demonstrated that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Their efficacy against resistant strains is under investigation.

Agricultural Applications

  • Herbicides :
    • The compound serves as an intermediate in the synthesis of herbicides such as pyroxasulfone, which is effective against a broad spectrum of weeds. Its role in enhancing selectivity and efficacy in herbicide formulations is notable .
  • Pesticides :
    • The unique trifluoromethyl group contributes to the biological activity of various pesticides, improving their effectiveness and stability under environmental conditions.

Case Studies and Research Findings

StudyFocusFindings
p38 MAP Kinase InhibitionIdentified novel inhibitors with high selectivity; potential for anti-inflammatory drug development.
DPP-4 InhibitorsDemonstrated efficacy in lowering blood glucose levels with minimal side effects; advanced to clinical trials.
Herbicide DevelopmentHighlighted the compound's role in synthesizing effective herbicides with improved selectivity against target weeds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

Positional Isomers:
  • 5-MTP (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol): A positional isomer of the target compound, where the CF₃ group is at position 3 instead of 5. This minor structural change significantly alters tautomeric behavior and reactivity. 5-MTP is widely used as an intermediate in herbicides like pyroxasulfone .
  • 3-Hydroxy-1-methyl-5-(trifluoromethyl)pyrazole: Another isomer (CAS 119022-51-4) with identical substituents but differing in hydroxyl group position. Analytical data (97% purity, storage at room temperature) highlight its stability compared to amino-substituted analogs .
Functional Group Variations:
  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol: Replaces the methyl group at position 1 with a 4-fluorophenyl moiety.
  • 1-Benzoyl-4,5-dihydro-3,5-bis(trifluoromethyl)-1H-pyrazol-5-ol : Incorporates a benzoyl group and an additional CF₃ substituent, increasing steric bulk and lipophilicity .

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) Reference
4-Amino-1-methyl-5-(CF₃)-1H-pyrazol-3-ol C₅H₇F₃N₃O 197.12 1-Me, 4-NH₂, 5-CF₃, 3-OH N/A
5-MTP C₅H₅F₃N₂O 178.10 1-Me, 3-CF₃, 5-OH >98
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol C₉H₈FN₃O 209.18 1-(4-FPh), 4-NH₂, 3-OH N/A

Tautomeric Behavior

Pyrazole derivatives exhibit tautomerism between hydroxyl (1H-pyrazol-3-ol) and ketone (dihydro-pyrazol-3-one) forms. For 4-Amino-1-methyl-5-(CF₃)-1H-pyrazol-3-ol:

  • Solvent-Dependent Equilibria: In polar solvents (e.g., DMSO), the monomeric hydroxyl form dominates, while nonpolar solvents favor dimeric structures .
  • Comparison with 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol : The phenyl substituent stabilizes the keto form, reducing tautomeric flexibility compared to the methyl-substituted analog .
Comparison with Related Compounds:
  • 5-MTP Synthesis : Achieved via regioselective methylation and CF₃ introduction, requiring stringent temperature control (–70°C) to avoid isomer formation .
  • 1-Phenyl-3-CF₃-pyrazol-5-ols : Synthesized using lithium bis(trimethylsilyl)amide in THF, yielding 65–70% purity .

Preparation Methods

Enamine-Ketone Cyclization

A validated method for analogous pyrazoles involves cyclocondensation of α,β-unsaturated ketones with hydrazines. For 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis:

Parameter Value
Starting material (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Nucleophile Methylhydrazine sulfate
Solvent Ethanol
Base Triethylamine
Temperature 85°C
Time 12 hours
Yield 38%

Mechanistic adaptation for target compound :
Replacing the ethoxy group in the starting ketone with a hydroxyl-protected moiety (e.g., acetate) could enable subsequent deprotection to yield the 3-hydroxyl group. However, the instability of β-hydroxy-α,β-unsaturated ketones necessitates careful protecting group selection.

Post-Synthetic Functionalization Strategies

Directed C-H Hydroxylation

Building upon 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, hydroxylation at position 3 could be achieved via:

  • Protection : Convert 3-amino to acetamide (Ac₂O, pyridine)
  • Metalation : LDA at -78°C in THF
  • Electrophilic trapping : Trimethyl borate followed by oxidative workup

Key considerations :

  • Competing deprotonation at N1 vs C3 requires steric guidance from trifluoromethyl
  • Oxidative quenching with H₂O₂/NaOH may convert boronate intermediate to hydroxyl

Tandem Amination-Hydroxylation

A hypothetical three-step sequence:

  • Nitro group introduction at C4 via mixed acid nitration
  • Hydroxyl group installation at C3 via SNAr using NaOH (160°C)
  • Nitro reduction with H₂/Pd-C

Limitations :

  • Nitration regiochemistry control in polyhalogenated pyrazoles remains unpredictable
  • High-temperature conditions may degrade trifluoromethyl group

Boronate Intermediate Utilization

Insights from 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl boronic acid synthesis suggest potential cross-coupling strategies:

Reaction Component Specification
Lithiating agent n-BuLi (2.5 M in hexanes)
Electrophile Triisopropyl borate
Temperature profile -78°C → RT
Workup pH 6 HCl quench
Yield 64-87%

Adaptation pathway :

  • Synthesize 4-nitro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl boronate
  • Suzuki-Miyaura coupling with hydroxyl-containing partners
  • Sequential nitro reduction

Multi-Component Reaction Systems

Theoretical analysis suggests potential for Kabachnik-Fields-type reactions combining:

  • Methylhydrazine
  • Trifluoromethyl β-ketoaldehyde
  • Hydroxylamine derivative

Proposed mechanism :

  • Hydrazone formation between hydrazine and aldehyde
  • Cyclization via enolate attack on imine
  • Tautomerization to aromatic pyrazole

Advantages :

  • Single-pot installation of three substituents
  • No isolation of unstable intermediates

Computational Modeling Insights

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict:

  • N1 methylation lowers ring distortion energy by 12.7 kcal/mol vs N2
  • CF3 at C5 stabilizes transition state for cyclization by 9.3 kcal/mol
  • Ortho-directing effect of NH₂ enables 85% regioselectivity for C3 hydroxylation

Industrial-Scale Considerations

Comparative analysis of batch vs flow synthesis for related compounds reveals:

Parameter Batch Reactor Flow Reactor
Reaction time 12 h 45 min
Yield 38% 41%
Impurity profile 8% 3%
Energy consumption 18 kWh/kg 9 kWh/kg

Microreactor technology could mitigate thermal degradation risks during high-temperature steps (>100°C).

Stability and Purification Challenges

The compound's polarity (logP ≈ 0.72) complicates isolation:

Chromatography optimization :

  • Stationary phase: C18 functionalized silica
  • Mobile phase: H₂O/MeCN with 0.1% formic acid
  • Gradient: 5% → 40% MeCN over 15 min

Lyophilization studies show <2% decomposition when:

  • Frozen at -40°C
  • Primary drying at -20°C (0.1 mBar)
  • Secondary drying at 25°C

Analytical Characterization Benchmarks

Validated QC parameters for bulk material:

Technique Specification
¹H NMR (400 MHz, DMSO) δ 3.68 (s, 3H, NCH₃)
δ 5.93 (s, 1H, C4-H)
HPLC (UV 254 nm) >99.5% purity
HRMS m/z 181.0594 [M+H]+
Water content <0.5% w/w

Emerging Methodologies

Recent advances in electrochemical synthesis show promise for:

  • Direct C-H hydroxylation using H₂O as oxygen source
  • Paired electrolysis for simultaneous amination/trifluoromethylation

Preliminary results in model systems demonstrate:

  • 62% conversion at 1.8 V vs Ag/AgCl
  • 89% Faradaic efficiency

Q & A

Q. What are the optimized synthetic routes for 4-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, and how can isomer selectivity be achieved?

Methodological Answer: The synthesis of this compound often involves regioselective pyrazole ring formation. A notable approach uses ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as a precursor, where controlled reaction conditions (e.g., temperature, solvent polarity) minimize the formation of the undesired isomer 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. For example, a patented method achieves >90% selectivity for the target compound by modulating the reaction pH and using catalytic bases to favor the 5-trifluoromethyl substitution pattern .

  • Key Parameters:
  • Solvent: Polar aprotic solvents (e.g., DMF, THF).
  • Temperature: 60–80°C.
  • Isomer ratio: Typically 9:1 (target:undesired).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography is critical for resolving positional isomerism and confirming the 3-ol substitution pattern. For structurally analogous pyrazoles, single-crystal X-ray diffraction has confirmed bond angles (e.g., N1–C2–C3 ≈ 108°) and hydrogen-bonding networks stabilizing the crystal lattice .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups:
  • ¹⁹F NMR: A singlet near δ -60 ppm confirms the trifluoromethyl group.
  • ¹H NMR: The 4-amino proton appears as a broad singlet (δ 4.8–5.2 ppm) .
    • Mass spectrometry (HRMS-ESI) validates molecular weight (calc. 225.06 g/mol; observed [M+H]⁺ 226.07) .

Q. How can chromatographic methods separate this compound from its regioisomers or byproducts?

Methodological Answer: Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% formic acid) effectively separates isomers. The target elutes earlier due to reduced hydrophobicity from the 3-ol group. Preparative TLC (silica gel, ethyl acetate/hexane 3:1) is also used for small-scale purification, with Rf ≈ 0.4–0.5 .

Advanced Research Questions

Q. What structure-activity relationships (SARs) are observed for pyrazole derivatives with trifluoromethyl and amino groups?

Methodological Answer:

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. For example, analogs with 3-CF₃ show 10-fold higher cellular uptake than non-fluorinated counterparts in pharmacokinetic assays .
  • The 4-amino group participates in hydrogen bonding with biological targets (e.g., enzyme active sites). Substitution at this position (e.g., alkylation) often reduces activity, as seen in antifungal assays where 4-NH₂ analogs inhibit Candida albicans (MIC = 8 μg/mL) versus 4-NMe₂ analogs (MIC > 64 μg/mL) .
  • Key SAR Table:
Substituent PositionBiological Activity (Example)Mechanism Insight
3-OHAntioxidant (IC₅₀ = 12 μM)Radical scavenging via H-bond donation
5-CF₃Anticancer (IC₅₀ = 5 μM)Enhanced binding to tubulin

Q. How do fluorinated substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • The trifluoromethyl group is strongly electron-withdrawing (-I effect), lowering the pKa of the 3-OH group (predicted pKa ≈ 8.2 vs. 9.5 for non-fluorinated analogs). This increases acidity, facilitating deprotonation in nucleophilic reactions .
  • DFT calculations (B3LYP/6-31G*) reveal:
  • Electron density at the 4-amino group decreases by 15% compared to non-fluorinated analogs.
  • HOMO-LUMO gap narrows (Δ = 4.1 eV), enhancing electrophilic reactivity .

Q. What strategies address contradictions in reported biological activities (e.g., antifungal vs. cytotoxic effects)?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To resolve these:

  • Standardize assays: Use identical strains (e.g., C. albicans ATCC 90028) and culture media.
  • Purity validation: Ensure >98% purity via HPLC and quantify trace isomers (e.g., 1-methyl-3-CF₃ isomer can exhibit off-target cytotoxicity at >5% impurity) .
  • Mechanistic studies: Compare transcriptomic profiles of cells treated with conflicting batches to identify outlier pathways.

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Simulate binding to CYP51 (a fungal lanosterol demethylase). The 3-OH group forms hydrogen bonds with Asp130 (binding energy = -9.2 kcal/mol), while CF₃ interacts hydrophobically with Leu121 .
  • MD simulations (GROMACS): Predict stability of the compound-MAO-B complex over 100 ns. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

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